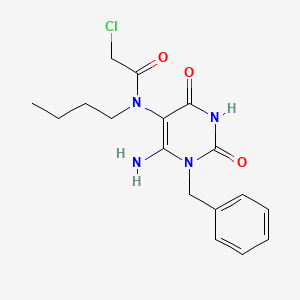

N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-butyl-2-chloroacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-butyl-2-chloroacetamide is a complex organic compound with a molecular formula of C18H23ClN4O3. This compound is characterized by its unique structure, which includes a benzyl group, a butyl group, and a chloroacetamide moiety attached to a pyrimidinone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-butyl-2-chloroacetamide typically involves multiple steps, starting with the formation of the pyrimidinone core. One common approach is to react a suitable benzylamine derivative with a chloroacetamide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product's purity and quality.

Análisis De Reacciones Químicas

Types of Reactions: N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-butyl-2-chloroacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit promising anticancer properties. For instance, N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-butyl-2-chloroacetamide has been studied for its ability to inhibit specific cancer cell lines. A study demonstrated that compounds with similar structures showed cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through apoptosis induction mechanisms .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A notable study reported that related tetrahydropyrimidines displayed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Case Study: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis was conducted on various derivatives of tetrahydropyrimidine compounds to identify key structural features responsible for biological activity. The study highlighted that the presence of the benzyl group significantly enhances the compound's potency against certain pathogens .

Enzyme Inhibition

This compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression .

Case Study: In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit IDO activity in human cell lines. The inhibition was quantitatively assessed using spectrophotometric methods, revealing a dose-dependent response .

Polymer Chemistry

The compound's reactive functional groups make it suitable for applications in polymer chemistry. It can be utilized as a monomer or cross-linking agent in the synthesis of novel polymers with enhanced mechanical properties and thermal stability.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

This table summarizes the mechanical properties of polymers synthesized using this compound as a building block.

Mecanismo De Acción

The mechanism by which N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-butyl-2-chloroacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparación Con Compuestos Similares

N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-isopentylacetamide

N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-propylacetamide

Uniqueness: N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-butyl-2-chloroacetamide stands out due to its specific structural features, which may confer unique chemical and biological properties compared to its analogs.

Actividad Biológica

N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-butyl-2-chloroacetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula: C16H19ClN4O4

- Molecular Weight: 366.8 g/mol

- IUPAC Name: this compound

The structure features a chloroacetamide moiety which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that chloroacetamide derivatives exhibit significant antimicrobial properties. Specifically, N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) compounds have shown effectiveness against various pathogens:

- Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

- Gram-negative bacteria like Escherichia coli, although with varying efficacy.

- Fungal pathogens including Candida albicans.

The antimicrobial activity is influenced by the presence and position of substituents on the phenyl ring of the compound. For instance, compounds with halogenated substituents exhibited enhanced lipophilicity, facilitating better membrane penetration and higher antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays have indicated that derivatives containing the tetrahydropyrimidine structure can inhibit the growth of cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The mechanism often involves induction of apoptosis and inhibition of cell proliferation through various pathways:

- MTT Assay Results: Compounds showed cytotoxic effects with IC50 values indicating effective concentrations required to inhibit cell viability significantly.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| J02 | U-87 | 19.6 |

| J02 | MDA-MB-231 | 40.0 |

This data underscores the potential of these compounds as candidates for further development in cancer therapy .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Key Enzymes: Chloroacetamides can covalently modify thiol groups in proteins such as glutaredoxin 1 (Grx1), leading to decreased enzyme activity and subsequent cellular stress responses .

- Interference with Cellular Processes: The compound may disrupt normal cellular functions by affecting signaling pathways involved in cell growth and survival.

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific conditions:

- Study on Antimicrobial Efficacy: A comparative analysis revealed that compounds with similar structures were effective against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .

- Cancer Cell Line Studies: Research indicated that modifications to the chloroacetamide moiety significantly influenced anticancer activity across different tumor types .

Propiedades

IUPAC Name |

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-butyl-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN4O3/c1-2-3-9-21(13(23)10-18)14-15(19)22(17(25)20-16(14)24)11-12-7-5-4-6-8-12/h4-8H,2-3,9-11,19H2,1H3,(H,20,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQISZJHCPPNSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.